molecular formula C17H18N2O3 B13818434 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol CAS No. 3694-33-5

2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol

Katalognummer: B13818434
CAS-Nummer: 3694-33-5
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: STCBWDOQWRPRIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE is a complex organic compound with a unique structure characterized by multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE include other cyclohexa-2,4-dienylidene derivatives and compounds with similar functional groups.

Eigenschaften

CAS-Nummer

3694-33-5

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

2-[[2-hydroxy-3-[(2-hydroxyphenyl)methylideneamino]propyl]iminomethyl]phenol

InChI

InChI=1S/C17H18N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-10,15,20-22H,11-12H2

InChI-Schlüssel

STCBWDOQWRPRIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.